Superior In Vitro Potency Against L. donovani Promastigotes Compared to Analogs F12 and F30
In a head-to-head evaluation of 33 quinazolinone-based acetamide derivatives, Antileishmanial agent-19 (F27) demonstrated the most potent activity against L. donovani promastigotes with an IC₅₀ of 3.39 ± 0.85 μM, compared to 5.76 ± 0.84 μM for F12 and 8.26 ± 1.23 μM for F30 [1].
| Evidence Dimension | IC₅₀ against L. donovani promastigotes |
|---|---|
| Target Compound Data | 3.39 ± 0.85 μM |
| Comparator Or Baseline | F12 (5.76 ± 0.84 μM); F30 (8.26 ± 1.23 μM) |
| Quantified Difference | 1.7-fold more potent than F12; 2.4-fold more potent than F30 |
| Conditions | L. donovani promastigote in vitro culture; 72-hour exposure; MTT assay |
Why This Matters
This represents the highest potency in a 33-compound SAR series, enabling lower compound consumption and enhanced signal-to-noise ratio in vitro.
- [1] Ansari A, Seth A, Dutta M, et al. Discovery, SAR and mechanistic studies of quinazolinone-based acetamide derivatives in experimental visceral leishmaniasis. European Journal of Medicinal Chemistry. 2023; 115524. doi: 10.1016/j.ejmech.2023.115524 View Source
